Amydricaine
Description
Amydricaine Hydrochloride (CAS 631-38-9) is an organic compound with the molecular formula C₁₃H₂₁ClN₂O₂ and a molecular weight of 314.85 g/mol . Further details regarding its synthesis, mechanism of action, or historical usage are absent in the reviewed literature, highlighting a gap in accessible research.
Properties
CAS No. |
963-07-5 |
|---|---|
Molecular Formula |
C16H26N2O2 |
Molecular Weight |
278.39 g/mol |
IUPAC Name |
[1-(dimethylamino)-2-[(dimethylamino)methyl]butan-2-yl] benzoate |
InChI |
InChI=1S/C16H26N2O2/c1-6-16(12-17(2)3,13-18(4)5)20-15(19)14-10-8-7-9-11-14/h7-11H,6,12-13H2,1-5H3 |
InChI Key |
VEXNFKCQMGMBBJ-UHFFFAOYSA-N |
SMILES |
CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1 |
Appearance |
Solid powder |
Other CAS No. |
963-07-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alypin, Amydricaine, Amydrikain, Benzopropyl, Dimethylaminostovaine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Amydricaine’s properties, two structurally analogous hydrochlorides were selected for comparison: 2-Anhydrotramadol Hydrochloride (CAS 66170-31-8) and Aprindine Hydrochloride (CAS 33237-74-0). These compounds share the hydrochloride salt formulation, a common feature in pharmaceuticals to enhance solubility and bioavailability .
Physicochemical Properties
The table below summarizes key physicochemical parameters:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Appearance |
|---|---|---|---|---|
| This compound Hydrochloride | 631-38-9 | C₁₃H₂₁ClN₂O₂ | 314.85 | White solid |
| 2-Anhydrotramadol HCl | 66170-31-8 | C₁₅H₂₄ClNO·HCl | 358.34* | White to off-white |
| Aprindine Hydrochloride | 33237-74-0 | C₂₂H₃₀N₂·HCl | 358.46 | White solid |
*Calculated based on molecular formula.
Key Observations:
- Molecular Weight: this compound has the lowest molecular weight (314.85 g/mol), while Aprindine HCl and 2-Anhydrotramadol HCl are heavier (~358 g/mol), likely due to extended alkyl or aromatic chains.
- Aprindine HCl contains a bicyclic amine structure, characteristic of class Ib antiarrhythmic agents, which block sodium channels . this compound’s structure remains ambiguous, but its formula (C₁₃H₂₁ClN₂O₂) implies a mid-sized molecule with amine and ester/carbamate functional groups.
Functional and Application Differences
- 2-Anhydrotramadol HCl: Likely retains analgesic properties akin to tramadol but with altered metabolic stability due to structural modifications .
- Aprindine HCl: Used clinically to treat ventricular arrhythmias, demonstrating the significance of hydrochloride salts in enhancing drug dissolution for rapid action .
Research Findings and Limitations
- Data Gaps: The provided evidence lacks critical pharmacological parameters (e.g., IC₅₀, solubility, toxicity) for this compound, hindering a robust comparison .
- Structural Ambiguities: Discrepancies in this compound’s molecular formula (e.g., unclear notation in ) necessitate further validation via spectral data (NMR, MS) or crystallographic studies .
- Comparative Bioactivity: Without experimental data, inferences about this compound’s efficacy or safety relative to its analogs remain speculative.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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